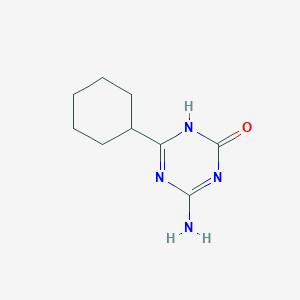

4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one

Description

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-amino-6-cyclohexyl-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C9H14N4O/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,10,11,12,13,14) |

InChI Key |

KOCSZYCESNZWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Biological Activity

4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one (CAS Number: 1549578-70-2) is a compound belonging to the triazine family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one is , with a molecular weight of 194.23 g/mol. The compound features a triazine ring substituted with an amino group and a cyclohexyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of triazines exhibit significant anticancer properties. For instance, compounds structurally related to 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain triazine derivatives could induce apoptosis in MDA-MB-231 breast cancer cells by modulating key apoptotic markers such as P53 and Bcl-2 .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 11i | MDA-MB-231 | 0.88 | PARP-1 inhibition and apoptosis induction |

| Compound 3Aa | Various Cancer Lines | Not specified | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Triazines like 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit significant activity against various bacterial strains. For example, derivatives were tested against several human pathogenic bacteria and demonstrated efficacy comparable to conventional antibiotics .

Table 2: Antimicrobial Efficacy of Triazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

The biological activity of 4-Amino-6-cyclohexyl-2,5-dihydro-1,3,5-triazin-2-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies have indicated that triazines can inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

- Antimicrobial Mechanisms : The exact mechanisms through which triazines exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the potential applications of triazines in therapeutic settings:

- Breast Cancer Treatment : A study involving the administration of triazine derivatives showed a marked reduction in tumor size in xenograft models of breast cancer . The treatment led to increased levels of apoptotic markers and reduced viability of cancer cells.

- Antibacterial Efficacy : In a clinical setting, a derivative was tested against antibiotic-resistant bacterial strains and showed significant inhibitory effects . This suggests potential for development as a new class of antimicrobial agents.

Comparison with Similar Compounds

Structural Variations

Triazinone derivatives differ primarily in substituents at positions 4 and 6, which dictate their interactions with biological targets:

- 4-Amino-6-(2-bromofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one (): Features a bromofuran group, introducing halogenated aromaticity and increased molecular weight (257.04 g/mol). The bromine atom may enhance electrophilic reactivity.

- 4-Amino-6-[(1,1-dimethylethyl)amino]-1,3,5-triazin-2(1H)-one (): Contains a bulky tert-butyl amino group, increasing steric hindrance and reducing solubility compared to the cyclohexyl analog.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₄N₄O | 194.24 | Cyclohexyl | ~1.8 | Low |

| 4-Amino-6-(2-bromofuran-3-yl) derivative | C₇H₅BrN₄O₂ | 257.04 | Bromofuran | ~2.5 | Very low |

| 4-Amino-6-methyl-1,3,5-triazin-2-ol | C₄H₆N₄O | 126.12 | Methyl, hydroxyl | ~0.3 | Moderate |

| 6-Amino-1,3,5-triazin-2(1H)-one (CAS 931-86-2) | C₃H₄N₄O | 112.09 | None (base structure) | ~-0.5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.